Methyl palmoxirate is derived from palmoxiric acid, which is a fatty acid epoxide with structural similarities to stearic acid. It belongs to the class of compounds known as glycidic acid derivatives. The compound is classified as a fatty acid oxidation inhibitor, specifically targeting mitochondrial pathways involved in lipid metabolism .
The synthesis of methyl palmoxirate can be achieved through several methods. A notable approach involves the reaction of 2-tetradecylglycidic acid with methanol in the presence of an acid catalyst. This method allows for the formation of the methyl ester from the corresponding acid, typically yielding high purity and efficiency.
Methyl palmoxirate features a molecular formula of and a molecular weight of approximately 286.46 g/mol. The structure consists of a long hydrophobic carbon chain (tetradecyl) attached to a glycidic acid moiety, which includes an epoxide functional group.
Methyl palmoxirate participates in various chemical reactions primarily related to its role as an inhibitor of fatty acid oxidation. It acts by binding to enzymes involved in β-oxidation, thereby preventing the breakdown of long-chain fatty acids.
The primary mechanism by which methyl palmoxirate exerts its effects involves the inhibition of mitochondrial β-oxidation. By blocking this metabolic pathway, it reduces oxidative stress levels within cells, particularly in neuronal tissues.
Methyl palmoxirate exhibits several notable physical and chemical properties that influence its behavior in biological systems.
Methyl palmoxirate has been investigated for various scientific applications, particularly in pharmacological research focused on metabolic disorders and neuroprotection.
Methyl palmoxirate belongs to the class of irreversible carnitine palmitoyltransferase-1 inhibitors. Its mechanism centers on covalent modification of the enzyme’s catalytic site, specifically targeting a cysteine residue within the active pocket of carnitine palmitoyltransferase-1. This alkylation reaction forms a stable thioether adduct, permanently disabling carnitine palmitoyltransferase-1’s ability to bind its natural substrate, palmitoyl-coenzyme A. The inhibition kinetics demonstrate non-competitive behavior with respect to carnitine, with an inhibition constant (K~i~) in the low micromolar range (0.5–2.0 µM) across mammalian species. Structural analyses reveal that Methyl palmoxirate’s 2-oxirane carboxylic acid moiety enables nucleophilic attack by the carnitine palmitoyltransferase-1 thiol group, driving the irreversible binding. This molecular architecture distinguishes it from reversible carnitine palmitoyltransferase-1 inhibitors (e.g., malonyl-coenzyme A analogs), as it confers prolonged pharmacodynamic effects extending beyond compound clearance due to the requirement for de novo enzyme synthesis to restore activity [1] [5].
The covalent inhibition process follows a two-step mechanism: initial reversible recognition of Methyl palmoxirate by carnitine palmitoyltransferase-1’s fatty acyl-coenzyme A binding domain, followed by nucleophilic ring opening of the oxirane group by cysteine residue 304 (rat carnitine palmitoyltransferase-1A numbering). This reaction generates a β-hydroxy thioether linkage that sterically obstructs the carnitine binding channel. Mass spectrometry studies confirm a 1:1 stoichiometry of inhibitor-enzyme adduct formation. The irreversibility of this bond necessitates synthesis of new carnitine palmitoyltransferase-1 protein to restore enzymatic function, explaining the sustained suppression of fatty acid oxidation observed in vivo despite Methyl palmoxirate’s relatively short plasma half-life (~4–6 hours). Site-directed mutagenesis of the reactive cysteine residue ablates inhibitor sensitivity, confirming the specificity of this mechanism [1] [5].
Methyl palmoxirate-induced carnitine palmitoyltransferase-1 inhibition profoundly disrupts mitochondrial long-chain fatty acid entry, as evidenced by multi-tracer studies:
Table 1: Metabolic Consequences of Carnitine Palmitoyltransferase-1 Inhibition
Parameter | Change vs. Control | Measurement Technique |
---|---|---|
Cardiac Fatty Acid Oxidation | ↓ 55–70% | ³H-Palmitate Decarboxylation |
Hepatic Ketogenesis | ↓ 80–90% | Plasma β-Hydroxybutyrate Levels |
Respiratory Quotient | ↑ 0.72 to 0.89 | Indirect Calorimetry |
Cardiac Glucose Utilization | ↑ 200–300% | ¹⁸F-FDG PET Imaging |
Plasma Nonesterified Fatty Acids | ↑ 2.5–3.5 fold | Enzymatic Colorimetry |
The blockade of mitochondrial fatty acid import triggers cytosolic accumulation of long-chain fatty acyl-coenzyme A esters, which activate peroxisome proliferator-activated receptor α signaling, paradoxically upregulating carnitine palmitoyltransferase-1 expression as a compensatory response. Metabolomic analyses reveal redirection of fatty acids toward esterification pathways (triacylglycerol/diacylglycerol synthesis) and peroxisomal ω-oxidation. The resultant shift to carbohydrate dependency activates the glucose-fatty acid cycle (Randle cycle), wherein elevated citrate levels allosterically inhibit phosphofructokinase while acetyl-coenzyme A excess inhibits pyruvate dehydrogenase. This metabolic inflexibility reduces cardiac efficiency during high-workload states and impairs hepatic gluconeogenesis during fasting [1] [3] [5].
The inhibitory potency of Methyl palmoxirate exhibits significant tissue variation due to differential expression of carnitine palmitoyltransferase-1 isoforms and mitochondrial membrane composition:
Hepatic Sensitivity: The liver (expressing carnitine palmitoyltransferase-1A) demonstrates the highest susceptibility, with 50% inhibitory concentration (IC₅₀) values of 15–30 μM ex vivo. This sensitivity stems from carnitine palmitoyltransferase-1A’s structural conformation, which optimally exposes the reactive cysteine residue. Hepatic effects manifest within 30 minutes post-administration, evidenced by 70–85% suppression of ¹⁴C-palmitate oxidation in hepatocytes and 90% reduction in ketone body production. Transcriptomic analyses reveal compensatory upregulation of peroxisome proliferator-activated receptor α target genes within 6 hours [1] [5].
Cardiac/Skeletal Muscle Effects: Muscle tissues (expressing carnitine palmitoyltransferase-1B) require 3–5-fold higher Methyl palmoxirate concentrations for equivalent inhibition (IC₅₀ = 60–100 μM). The carnitine palmitoyltransferase-1B isoform exhibits lower accessibility of the target cysteine due to differential membrane embedding. Despite this, in vivo studies show 40–60% inhibition of myocardial fatty acid oxidation at therapeutic doses, sufficient to induce metabolic remodeling toward glucose utilization. Skeletal muscle displays intermediate sensitivity, with 30–50% inhibition observed during exercise [1].
Ovarian/Gonadal Tissue: Ovarian follicle cells show unexpected sensitivity (IC₅₀ ≈ 35 μM), likely reflecting unique lipid metabolism requirements during oocyte maturation. Transcriptional profiling demonstrates Methyl palmoxirate-induced downregulation of genes critical for oocyte maturation (e.g., Germinal Vesicle Breakdown, Meiotic Spindle Assembly), linking carnitine palmitoyltransferase-1 inhibition to impaired reproductive competence via energy substrate deprivation [5].
Table 2: Tissue-Specific Pharmacodynamic Parameters
Tissue | CPT-1 Isoform | IC₅₀ (μM) | Maximal Inhibition | Key Functional Consequences |
---|---|---|---|---|
Liver | carnitine palmitoyltransferase-1A | 15–30 | 85–95% | Suppressed ketogenesis; ↑ de novo lipogenesis |
Heart | carnitine palmitoyltransferase-1B | 60–100 | 50–65% | Reduced cardiac efficiency; ↑ glucose oxidation |
Skeletal Muscle | carnitine palmitoyltransferase-1B | 80–120 | 30–50% | Impaired exercise tolerance |
Ovarian Follicles | carnitine palmitoyltransferase-1B | 30–50 | 60–75% | Arrested oocyte maturation; ↓ maturation competence |
Methyl palmoxirate demonstrates limited central nervous system penetration due to physicochemical barriers and efflux mechanisms:
Blood-Brain Barrier Transport: Pharmacokinetic studies in rodents reveal brain-to-plasma ratios of 0.05–0.15 after intravenous administration, indicating poor blood-brain barrier transit. This restriction stems from Methyl palmoxirate’s high plasma protein binding (95–98%), anionic charge at physiological pH, and affinity for efflux transporters (notably P-glycoprotein). Cerebrospinal fluid concentrations reach only 2–8% of concurrent plasma levels, confirming substantial barrier function [2] [3].
Hypothalamic Effects: Despite limited bulk distribution, trace levels (0.1–0.3% of administered dose) accumulate in circumventricular organs lacking blood-brain barrier (median eminence, area postrema). Functional studies confirm hypothalamic activity via two mechanisms: (1) Inhibition of mediobasal hypothalamic carnitine palmitoyltransferase-1 increases neuropeptide Y expression by 300%, stimulating appetite; (2) Disruption of astrocyte-neuron metabolic coupling reduces lactate shuttling, indirectly altering neuronal excitability. These effects manifest behaviorally as hyperphagia in human studies without direct parenchymal exposure [3] [4].
Astrocyte-Specific Metabolism: Astrocytes exhibit unique metabolic flexibility, relying minimally on mitochondrial β-oxidation under basal conditions. When forced to utilize fatty acids (e.g., during hypoglycemia), Methyl palmoxirate suppresses astrocytic ATP production by 40–50%, impairing glutamate clearance and antioxidant capacity. This metabolic vulnerability may contribute to neurochemical changes observed during prolonged fasting or ketogenic dieting, though therapeutic concentrations are not achieved in human brain parenchyma [2].
Table 3: Central Nervous System Exposure and Functional Correlates
CNS Compartment | Methyl Palmoxirate Concentration | Carnitine Palmitoyltransferase-1 Inhibition | Functional/Behavioral Outcome |
---|---|---|---|
Plasma (Reference) | 100–150 μM (Peak) | Not Applicable | Not Applicable |
Cerebrospinal Fluid | 2–12 μM | <15% | No detectable electrophysiological changes |
Hypothalamus (Total) | 0.8–3.2 nmol/g tissue | 20–30% (Circumventricular) | ↑ Neuropeptide Y expression; ↑ hunger |
Cerebral Cortex | Below detection limit | Not detected | No direct effect |
Hippocampus | Below detection limit | Not detected | No direct effect |
The tissue-selective actions of Methyl palmoxirate highlight its utility as a pharmacological probe for dissecting organ-specific fatty acid metabolism, while its blood-brain barrier exclusion enables peripheral targeting without direct central effects. These properties underpin its experimental applications in metabolic research [1] [2] [3].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5